molecular formula C18H16FN3O B2805398 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034377-01-8

4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2805398
CAS RN: 2034377-01-8
M. Wt: 309.344
InChI Key: JQIUQTLEJXBCHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorine-containing pyrazoles, like our compound of interest, has been boosted in the past decades due to their interesting properties in pharmaceutical and agricultural active ingredients . There are two main methods for the synthesis of fluorine-containing organic compounds: the direct replacement of an atom or functional group by fluorine, and the modification of fluorine-containing building blocks . In the case of fluorinated pyrazoles, the latter approach is most commonly applied .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is based on a pyrazole core, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .

Scientific Research Applications

Antiproliferative and Mechanism of Action Studies

Research on similar compounds, such as ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, has shown promising antiproliferative activity against human lung carcinoma cells. For instance, one study identified a compound within this class that induces apoptosis through the intrinsic pathway by activating p53 and triggering the TRAIL-induced death pathway, which involves the upregulation of death receptors and activation of caspase-8 (Raffa et al., 2019).

Synthesis and Characterization of Fluorocontaining Pyrazoles

Another line of research focused on the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, which involved reactions with various primary and secondary amines. These synthetic processes highlight the versatility of fluoro-substituted pyrazole compounds in generating novel chemical entities with potential biological applications (Eleev et al., 2015).

Antimicrobial and Antioxidant Activities

Compounds featuring benzothiazoles and pyrazoles moieties, including derivatives with fluoro and chloro substitutions, have been synthesized and demonstrated notable antimicrobial and antioxidant activities. These findings suggest the therapeutic potential of fluoro-substituted benzamides and pyrazoles in treating infectious diseases and combating oxidative stress (Raparla et al., 2013).

Fluorine-Substituted Pyrazoles as CB1 Cannabinoid Receptor Antagonists

Further investigations have led to the development of fluorine-substituted pyrazolethylbenzamide derivatives as selective antagonists for the orexin receptor 1, with potential implications for treating disorders related to this receptor. Such research underscores the importance of fluorine substitution in enhancing the selectivity and efficacy of pharmacological agents (Futamura et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-fluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound acts as an inhibitor of the SDH enzyme . It binds to the enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This interaction is facilitated by the presence of hydrogen bonds and pi-pi interactions between the compound and the SDH enzyme .

Biochemical Pathways

By inhibiting the SDH enzyme, this compound disrupts the citric acid cycle and the electron transport chain. This leads to a decrease in ATP production, affecting the energy metabolism of the cell. The compound’s antifungal activity is likely linked to this disruption of energy production .

Result of Action

The inhibition of the SDH enzyme by this compound results in a significant antifungal activity. For instance, the compound has shown good in vitro activity against Valsa mali, a fungus that causes apple tree canker .

properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-17-8-6-15(7-9-17)18(23)20-10-11-22-13-16(12-21-22)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIUQTLEJXBCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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